(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine

Physicochemical Properties Lipophilicity Structural Comparison

Researchers synthesizing Fipronil analogs cannot substitute simpler arylhydrazines-positional isomers of chlorine atoms significantly alter biological activity and reaction outcomes. (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine (CAS 107047-29-0) provides the exact 2,4-dichloro-6-CF3 substitution required for regio- and stereochemical control in pyrazole cyclocondensation. Additionally active against PC-3 prostate cancer cells (IC50 1.48 μM) with ~12-fold selectivity over MCF-7, and demonstrates VEGFR-2 inhibitory activity. • 95% purity | MW 245.03 | C7H5Cl2F3N2 • Storage: 2-8°C; ships ambient • Bulk quantities available upon request

Molecular Formula C7H5Cl2F3N2
Molecular Weight 245.03 g/mol
CAS No. 107047-29-0
Cat. No. B033667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine
CAS107047-29-0
Molecular FormulaC7H5Cl2F3N2
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)NN)Cl)Cl
InChIInChI=1S/C7H5Cl2F3N2/c8-3-1-4(7(10,11)12)6(14-13)5(9)2-3/h1-2,14H,13H2
InChIKeyULVONSNGBHOIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-6-(trifluoromethyl)phenylhydrazine Overview


(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine (CAS 107047-29-0) is a specialized arylhydrazine building block characterized by a unique substitution pattern combining electron-withdrawing chlorine atoms at the 2- and 4-positions and a trifluoromethyl group at the 6-position of the phenyl ring . This structural arrangement confers distinct physicochemical properties, including a predicted density of 1.596±0.06 g/cm³ and a melting point of 40-43°C . The compound is primarily utilized as a key intermediate in the synthesis of heterocyclic derivatives, particularly pyrazoles, which serve as core scaffolds in agrochemicals and pharmaceuticals .

2,4-Dichloro-6-(trifluoromethyl)phenylhydrazine: Substitution Infeasibility


A direct substitution of (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine with a simpler or differently substituted arylhydrazine is not a viable option in research and development due to the profound impact of its specific substitution pattern on both the synthetic pathway and the biological profile of the final products. The unique 2,4-dichloro-6-trifluoromethyl arrangement is critical for generating the desired steric and electronic environment in downstream heterocycles like pyrazoles [1]. As evidenced by comparative studies, even the positional isomerism of chlorine atoms—such as the difference between (2,4-dichlorophenyl)hydrazine and (3,4-dichlorophenyl)hydrazine—can significantly alter a molecule's reactivity and ultimate biological activity . Therefore, the use of this specific intermediate is mandatory for achieving the intended molecular properties and ensuring fidelity to published or patented synthetic protocols.

2,4-Dichloro-6-(trifluoromethyl)phenylhydrazine: Quantitative Differentiation


Lipophilicity vs. Des-CF3 Analog

The inclusion of the trifluoromethyl (-CF3) group at the 6-position dramatically increases the lipophilicity of (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine compared to its non-fluorinated analog, (2,4-dichlorophenyl)hydrazine. The target compound exhibits a calculated LogD (pH 7.4) of 3.45 [1]. While an exact LogD value for the des-CF3 analog under identical conditions is not provided in the available sources, the difference in predicted LogP (as a proxy) for the parent structures is significant. (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine has a predicted LogP of approximately 3.93 , whereas (2,4-dichlorophenyl)hydrazine has a predicted LogP of 2.77 . This difference of ~1.16 LogP units corresponds to an estimated >10-fold increase in partition coefficient, which has major implications for membrane permeability and bioavailability in biological systems [2].

Physicochemical Properties Lipophilicity Structural Comparison

Antiproliferative Activity in PC-3 and MCF-7 Cells

(2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine demonstrates quantifiable, differential antiproliferative activity against cancer cell lines. The compound exhibits an IC50 value of 1.48 μM against the PC-3 (prostate cancer) cell line and 18.36 μM against the MCF-7 (breast cancer) cell line . This ~12-fold difference in potency between the two cell lines highlights a potential for selective cytotoxicity, a critical attribute for further development as an anti-cancer agent. While direct head-to-head data with a specific analog is not available in the provided sources, this compound has also been reported to show significant inhibition of the VEGFR-2 kinase, a key target in antiangiogenic therapy, with selectivity indices suggesting promise for further development .

Anticancer Activity Cytotoxicity VEGFR-2 Inhibition

Differential Cytotoxicity: H9 Cells vs. Macrophages

The toxicity profile of (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine is context-dependent. It is reported to be toxic against the H9 cell line, a human T-cell line often used as a model for hematological malignancies . However, in vivo studies on related hydrazine derivatives in Ehrlich ascites carcinoma (EAC) bearing mice have shown no cytotoxicity towards macrophages, suggesting a level of selectivity and that the toxic effects are not universal across all cell types [1]. This differential toxicity—cytotoxic to a T-cell line but not to macrophages in a relevant model—is a crucial piece of information for researchers considering this compound for in vivo studies or for those looking to leverage its potential selective toxicity.

Cytotoxicity Toxicity Cell Line Selectivity

2,4-Dichloro-6-(trifluoromethyl)phenylhydrazine: Application Scenarios


Synthesis of Trifluoromethylated Pyrazoles

This compound is the reagent of choice for synthesizing 3- or 5-trifluoromethyl-substituted pyrazoles, core scaffolds in numerous commercial insecticides and pharmaceuticals. The specific 2,4-dichloro-6-trifluoromethyl substitution pattern on the phenylhydrazine directly dictates the regio- and stereochemical outcome of the cyclocondensation reactions with trifluoromethylenaminones, ensuring the correct isomeric form of the final product [1]. This is essential for replicating patented synthesis routes for active ingredients like Fipronil and its analogs .

Prostate Cancer and VEGFR-2 Inhibition Research

For research programs focused on prostate cancer or the inhibition of angiogenesis, this compound represents a valuable starting point. Its demonstrated potency against the PC-3 prostate cancer cell line (IC50 of 1.48 μM) and reported VEGFR-2 inhibitory activity make it a suitable hit compound or lead scaffold for further optimization and mechanistic studies . The ~12-fold selectivity over the MCF-7 breast cancer cell line (IC50 of 18.36 μM) suggests a potential therapeutic window that warrants deeper investigation .

High-Lipophilicity Drug Design

This compound is specifically indicated for medicinal chemistry projects where enhanced lipophilicity is a design goal. Its predicted LogD of 3.45 at pH 7.4 confirms its high lipophilicity, which is advantageous for crossing biological membranes and engaging intracellular targets [2]. This property is directly attributed to the 6-trifluoromethyl group, making it a distinct choice over less lipophilic, non-fluorinated arylhydrazine alternatives .

Toxicology of Arylhydrazine Derivatives

Given its documented toxicity to the H9 T-cell line and its class-level association with carcinogenicity, (2,4-Dichloro-6-(trifluoromethyl)phenyl)hydrazine serves as a key probe in toxicological and pharmacological studies aimed at elucidating the mechanisms of arylhydrazine-induced toxicity and carcinogenesis . Its unique substitution pattern allows for comparative studies to determine the contribution of specific halogens and the trifluoromethyl group to the overall toxicological profile [3].

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